molecular formula C10H16O2 B14749750 Iridomirmecina CAS No. 1127-68-0

Iridomirmecina

Cat. No.: B14749750
CAS No.: 1127-68-0
M. Wt: 168.23 g/mol
InChI Key: LYEFRAMOOLOUKA-UHFFFAOYSA-N
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Description

Iridomyrmecin, also referred to as Iridomirmecina, is a naturally occurring cyclic monoterpene classified as an iridoid. It was first isolated as a defensive chemical from ants of the genus Iridomyrmex . This compound is of significant interest in chemical ecology and behavioral research due to its multiple, context-dependent biological functions. In ants, it acts primarily as a defensive compound . Intriguingly, its role has evolved in other species; for example, in certain wasps such as Leptopilina , iridomyrmecin functions as a female sex pheromone . Furthermore, this compound is also found in a variety of plants, including Actinidia polygama . The multifaceted nature of iridomyrmecin makes it a valuable compound for studying semiochemical communication, including how chemical signals are exploited across species. For instance, host species can detect the presence of parasitoid wasps by sensing iridomyrmecin, using it as a kairomone . Researchers utilize this compound to investigate insect behavior, predator-prey interactions, and the evolution of chemical signals in nature. Iridomyrmecin is provided for research applications only. This product is strictly for laboratory, research, and development use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1127-68-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3

InChI Key

LYEFRAMOOLOUKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1COC(=O)C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iridomirmecina involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing iridoids involve cyclization reactions of monoterpenes, followed by various functional group modifications .

Industrial Production Methods

Extraction from these natural sources remains the most common method of obtaining iridomirmecina .

Chemical Reactions Analysis

Types of Reactions

Iridomirmecina undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Iridomirmecina has several scientific research applications:

Mechanism of Action

The mechanism of action of iridomirmecina involves its interaction with specific receptors in insects. In ants, it acts as a defensive chemical, deterring predators. In wasps, it functions as a sex pheromone, attracting mates . The molecular targets and pathways involved include olfactory receptors and neural pathways that process chemical signals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iridomirmecina shares functional and ecological parallels with other arthropod-derived defensive compounds. Below is a detailed comparison based on source, chemical class, function, and research findings.

Table 1: Comparative Analysis of Iridomirmecina and Functionally Similar Compounds

Compound Source Chemical Class Primary Function(s) Key Research Findings
Iridomirmecina Argentine ant (Linepithema humile) Iridoid (terpenoid) Insecticidal, antibiotic - Causes paralysis in insects via neurotoxicity .
- Exhibits broad-spectrum antimicrobial activity .
Digitalis-like toxin Monarch butterfly (Danaus plexippus) Cardiac glycoside Defense against predators - Mimics cardiac glycosides, inducing toxicity in vertebrate predators .
- No reported antibiotic properties.
Grasshopper heart poison Toxic grasshopper (unspecified species) Unspecified alkaloid Cardiotoxic defense - Targets cardiac function in predators .
- Mechanism distinct from neurotoxic iridomirmecina.
Scaptocoris divergens secretions Stink bug (Scaptocoris divergens) Unspecified Chemical repellent - Deters predators via volatile emissions .
- Lacks insecticidal specificity compared to iridomirmecina.

Key Contrasts and Research Insights

Functional Specificity :

  • Iridomirmecina uniquely combines insecticidal and antibiotic effects, unlike the cardiac glycosides of monarch butterflies or the cardiotoxins of grasshoppers, which are solely defensive .
  • The antibiotic action of iridomirmecina distinguishes it from most arthropod secretions, which prioritize predation deterrence over microbial resistance .

Structural Diversity :

  • Iridomirmecina’s iridoid backbone differs markedly from the steroidal structure of cardiac glycosides and the alkaloid-like compounds in grasshoppers, reflecting divergent evolutionary pathways .

Q & A

Q. How can researchers integrate real-world data (RWD) into Iridomirmecina safety assessments?

  • Answer : Leverage pharmacoepidemiological databases (e.g., FDA Sentinel Initiative) to analyze adverse event reports. Apply propensity score matching to control for confounders and use machine learning (e.g., random forests) to identify risk factors. Validate findings with targeted in vitro toxicogenomics .

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